molecular formula C12H8N2O4S B8556307 2-(3-Nitro-2-pyridinylthio)benzoic acid

2-(3-Nitro-2-pyridinylthio)benzoic acid

Cat. No.: B8556307
M. Wt: 276.27 g/mol
InChI Key: MJZFIIVFLRWOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Nitro-2-pyridinylthio)benzoic acid is a useful research compound. Its molecular formula is C12H8N2O4S and its molecular weight is 276.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8N2O4S

Molecular Weight

276.27 g/mol

IUPAC Name

2-(3-nitropyridin-2-yl)sulfanylbenzoic acid

InChI

InChI=1S/C12H8N2O4S/c15-12(16)8-4-1-2-6-10(8)19-11-9(14(17)18)5-3-7-13-11/h1-7H,(H,15,16)

InChI Key

MJZFIIVFLRWOOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 11.67 g of 2-thiobenzoic acid in a mixture of 32 ml of ethanol and 11 ml of water is added portionwise 12.72 g of solid sodium bicarbonate. After the complete addition, the mixture is stirred for 15 minutes and 10.0 g of 2-chloro-3-nitropyridine added portionwise. The mixture is refluxed for 2 hours, cooled and then concentrated in vacuo. The residual aqueous solution is diluted with 15 ml of water, acidified with 2N HCl and extracted twice with 250 ml of ethyl acetate. The extract is concentrated under vacuum to give a yellow solid residue. The residue is dissolved in a minimum of ethyl acetate by heating on a steam bath. The solution is cooled overnight and filtered. (2.5 g of starting material). The filtrate is concentrated, chilled and filtered to give 12.5 g of 2-(3-nitro-2-pyridinylthio)benzoic acid as a yellow solid. The preceding compound (5.0 g) and 0.75 g of Pd/C in 60 ml of ethanol is shaken in a Parr hydrogenator under 45 psi of hydrogen for 18 hours. The mixture is filtered through diatomaceous earth and the filter cake washed with 200 ml of dichloromethane. The combined filtrate is evaporated in vacuo to give a solid. The solid is triturated with ethanol and filtered to give 3.6 g of yellow solid. This solid (3.0 g) is again hydrogenated with Pd/c (0.50 g) in 50 ml of ethanol and 30 ml of acetic acid under 45 psi of hydrogen for 18 hours. The mixture is filtered through diatomaceous earth and the filter cake washed with methanol. The combined filtrate is concentrated in vacuo to give 1.6 g of solid. This solid in 25 ml of N,N-dimethylformamide is again reduced with 0.80 g of Pd/C under 45 psi of hydrogen to give 0.57 g of solid. Recrystallization from ethyl acetate gives 0.28 g of 2-(3-amino-2-pyridinylthio)benzoic acid. The preceding compound (0.20 g) is heated in 2-hydroxypyridine at 170° C. to give 5,6-dihydropyrido[2,3-b][1,4]benzothiazepine as a yellow solid. The preceding compound is reacted with borane-dimethylsulfide as described for Reference Example 17 to give the product as a solid.
Quantity
11.67 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
12.72 g
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
32 mL
Type
solvent
Reaction Step Four
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Quantity
11 mL
Type
solvent
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Five

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